

UnyLinker® 12: A Universal Solution for High-Purity Oligonucleotide Synthesis

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Compound of Interest

Compound Name: UnyLinker 12

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of oligonucleotides, the building blocks of novel therapeutics and essential tools in molecular biology, has been significantly streamlined by the advent of universal linkers. Among these, UnyLinker® 12 has emerged as a robust and versatile molecule for the efficient and scalable solid-phase synthesis of a wide array of oligonucleotide chemistries. This guide provides a comprehensive technical overview of UnyLinker® 12, including its core mechanism, detailed experimental protocols, and performance data, tailored for professionals in research and drug development.

Introduction to UnyLinker® 12

UnyLinker® 12 is a novel universal linker molecule designed to be attached to a solid support, such as controlled pore glass (CPG) or polystyrene (PS), for the automated synthesis of any desired oligonucleotide sequence.^[1] Its key innovation lies in a conformationally rigid and chemically stable bridged ring system. This structure carries a conventional 4,4'-dimethoxytrityl (DMT) group for the initiation of the synthesis and a succinyl group for attachment to the solid support, both locked in a syn orientation.^{[1][2]} This specific stereochemistry is crucial for its mechanism of action.

The primary advantage of a universal linker like UnyLinker® 12 is the elimination of the need for four different nucleoside-derivatized solid supports for standard DNA synthesis, which simplifies the supply chain and reduces the potential for human error in loading synthesis columns.^{[3][4]} This is particularly beneficial in high-throughput synthesis environments.

Mechanism of Action

The efficacy of UnyLinker® 12 is rooted in its unique cleavage mechanism. The geometry of the vicinal syn diol, protected during synthesis, allows for a fast and clean cleavage of the synthesized oligonucleotide from the solid support under standard aqueous ammonia deprotection conditions.^{[1][2]}

Upon treatment with aqueous ammonia, the protecting groups on the nucleobases and the phosphate backbone are removed. The succinyl ester bond connecting the UnyLinker® to the solid support is also cleaved. The key step involves the intramolecular attack of the newly deprotected vicinal hydroxyl group on the phosphate linkage of the first nucleotide. This results in the formation of a cyclic phosphate byproduct from the linker and the release of the desired oligonucleotide with a free 3'-hydroxyl group.^[1] This efficient intramolecular reaction ensures a high yield of the target oligonucleotide with minimal side products.

Performance Data

UnyLinker® 12 has demonstrated exceptional performance across a range of synthesis scales and with various oligonucleotide chemistries. The following tables summarize key performance data.

Table 1: Loading of UnyLinker® 12 on Various Solid Supports

Solid Support Material	Supplier	Loading Capacity (μmol/g)
Controlled Pore Glass (CPG)	Various	45 - 100
Polystyrene (PS200)	Amersham	120 - 160
NittoPhase® HL	Kinovate	250 - 400
OligoPrep™	Amersham	120 - 150

Data compiled from various sources, including Ravikumar et al., 2008.

Table 2: Synthesis of Various Oligonucleotide Chemistries using UnyLinker® 12

Oligonucleotide Chemistry	Sequence Length	Synthesis Scale	Purity (Full-Length Product)
2'-Deoxy (DNA)	20-mer	1 μ mol	>95%
2'-O-Methyl (2'-OMe)	20-mer	1 μ mol	>95%
2'-O-Methoxyethyl (2'-MOE)	20-mer	0.2 μ mol	>90%
Locked Nucleic Acid (LNA)	16-mer	1 μ mol	>90%
2'- α -Fluoro Nucleic Acid (FANA)	15-mer	1 μ mol	>95%
5'-Phosphate Monoester	20-mer	1 μ mol	>95%
5'-Biotin Conjugate	20-mer	1 μ mol	>95%
Phosphorothioate (PS) Backbone	20-mer	up to 700 mmol	High Purity

This table represents a summary of syntheses demonstrated to be compatible with UnyLinker® 12 technology.[\[1\]](#)[\[2\]](#)

Table 3: Large-Scale Synthesis of a Phosphorothioate Oligonucleotide

Parameter	Value
Oligonucleotide	20-mer Phosphorothioate
Synthesis Scale	700 mmol
Solid Support	Polystyrene (PS200) with UnyLinker®
Synthesizer	GE-Amersham OligoProcess
Isolated Yield	> 2 kg
Purity	High

This demonstrates the scalability of the UnyLinker® 12 technology for the manufacturing of therapeutic oligonucleotides.[3]

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involving UnyLinker® 12.

Loading of UnyLinker® 12 onto Amino-Functionalized Solid Support (CPG or Polystyrene)

- Activation of UnyLinker® 12:
 - Dissolve UnyLinker® 12 succinate in a minimal amount of anhydrous dichloromethane.
 - Add 1.5 equivalents of N,N'-diisopropylcarbodiimide (DIC) and 1.5 equivalents of N-hydroxysuccinimide (NHS).
 - Stir the reaction mixture at room temperature for 4 hours to form the NHS ester.
- Coupling to Solid Support:
 - Wash the amino-functionalized solid support with anhydrous dichloromethane.
 - Add the activated UnyLinker® 12 solution to the solid support.
 - Add 2 equivalents of diisopropylethylamine (DIPEA) to the slurry.
 - Agitate the mixture at room temperature for 12-16 hours.
- Capping and Washing:
 - Filter the support and wash thoroughly with dichloromethane, methanol, and then dichloromethane again.
 - Cap any unreacted amino groups on the support using a standard capping solution (e.g., acetic anhydride/lutidine/THF).

- Wash the support extensively with dichloromethane and dry under high vacuum.
- Determination of Loading:
 - Treat a known weight of the dried support with a solution of 3% trichloroacetic acid (TCA) in dichloromethane to cleave the DMT group.
 - Measure the absorbance of the resulting orange-colored DMT cation solution at 498 nm.
 - Calculate the loading using the Beer-Lambert law (Extinction coefficient of DMT cation at 498 nm is $71,700 \text{ M}^{-1}\text{cm}^{-1}$).

Automated Solid-Phase Oligonucleotide Synthesis Cycle

The following is a typical synthesis cycle on an automated DNA/RNA synthesizer using UnyLinker®-functionalized solid support. The times and volumes may need to be optimized based on the synthesizer and scale.

Step	Reagent/Solvent	Typical Time	Purpose
1. Deblocking (Detritylation)	3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)	60-90 sec	Removal of the 5'- DMT protecting group to expose the 5'- hydroxyl for the next coupling reaction.
2. Washing	Acetonitrile	45 sec	Removal of the deblocking solution and residual DMT cation.
3. Coupling (Activation)	Phosphoramidite + Activator (e.g., 0.25 M DCI in Acetonitrile)	90-120 sec	Coupling of the next phosphoramidite monomer to the growing oligonucleotide chain.
4. Washing	Acetonitrile	45 sec	Removal of excess phosphoramidite and activator.
5. Capping	Capping A (Acetic Anhydride/Lutidine/TH F) + Capping B (N- Methylimidazole/THF)	30 sec	Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmer sequences.
6. Washing	Acetonitrile	45 sec	Removal of capping reagents.
7. Oxidation	0.02 M Iodine in THF/Pyridine/Water	30 sec	Oxidation of the phosphite triester linkage to a more stable phosphate triester.
8. Washing	Acetonitrile	60 sec	Removal of oxidation reagents.

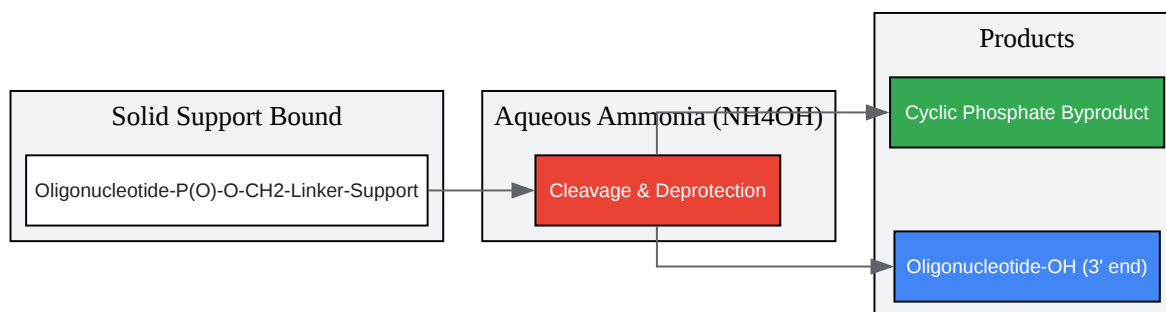
This cycle is repeated for each subsequent nucleotide addition.

Cleavage from Support and Deprotection of the Oligonucleotide

- Transfer and Initial Wash:
 - Transfer the solid support with the synthesized oligonucleotide to a sealed reaction vessel.
 - Wash the support with acetonitrile to remove any residual synthesis reagents.
- Cleavage and Deprotection:
 - Add concentrated aqueous ammonium hydroxide (28-30%) to the solid support.
 - Seal the vessel tightly and heat at 55 °C for 8-12 hours. This step simultaneously cleaves the oligonucleotide from the UnyLinker® support and removes the protecting groups from the nucleobases and phosphate backbone.
 - For oligonucleotides containing LNA monomers, cleavage and deprotection can be achieved in as little as 30 minutes to 4 hours at room temperature with concentrated ammonium hydroxide.
- Work-up:
 - Allow the vessel to cool to room temperature.
 - Carefully open the vessel and filter the solution to separate the solid support.
 - Wash the support with a small amount of water to ensure complete recovery of the oligonucleotide.
 - Combine the filtrate and washings.
 - Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.
 - The resulting crude oligonucleotide can be further purified by HPLC or other chromatographic methods.

Visualizations

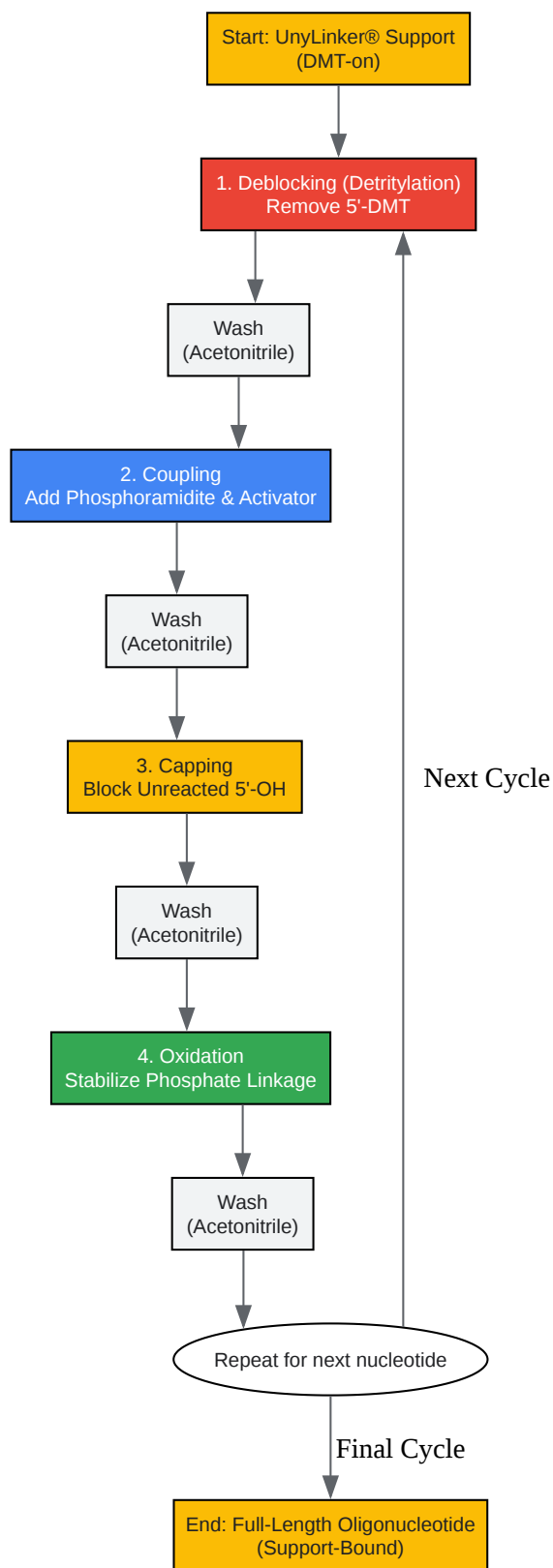
UnyLinker® 12 Cleavage Mechanism



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Caption: Cleavage of the oligonucleotide from the UnyLinker® support.

Automated Oligonucleotide Synthesis Workflow



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Caption: The phosphoramidite-based oligonucleotide synthesis cycle.

Conclusion

UnyLinker® 12 represents a significant advancement in the field of solid-phase oligonucleotide synthesis. Its universal nature simplifies workflows and enhances efficiency, while its unique chemical design ensures the production of high-purity oligonucleotides. The versatility of UnyLinker® 12 across various chemistries and its proven scalability make it an invaluable tool for both academic research and the industrial manufacturing of oligonucleotide-based therapeutics. This guide provides the foundational knowledge and practical protocols to successfully implement UnyLinker® 12 in your research and development endeavors.

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